molecular formula C19H14O2 B11988702 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone

Cat. No.: B11988702
M. Wt: 274.3 g/mol
InChI Key: ATYVZTGIQBANCN-ACCUITESSA-N
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Description

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone is a chalcone derivative featuring a propenone (α,β-unsaturated ketone) backbone with phenyl and 5-phenyl-furan-2-yl substituents. This compound belongs to a class of molecules widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its structure combines aromatic and heterocyclic moieties, which are critical for interactions with biological targets. For instance, the furan ring enhances electron delocalization, while the phenyl groups contribute to hydrophobic interactions, making it a potent candidate for urease inhibition .

Properties

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

(E)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H14O2/c20-18(15-7-3-1-4-8-15)13-11-17-12-14-19(21-17)16-9-5-2-6-10-16/h1-14H/b13-11+

InChI Key

ATYVZTGIQBANCN-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base.

Example Synthesis:

    Reactants: Benzaldehyde and 5-phenylfuran-2-carbaldehyde

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Subsequent Chemical Reactions

The compound undergoes typical chalcone reactions, leveraging its conjugated carbonyl system and aromatic rings:

Hydrogenation

Reduction of the α,β-unsaturated carbonyl double bond:

  • Reagents : H₂ with catalysts like Pd/C or PtO₂.

  • Product : The corresponding saturated ketone.

  • Mechanism : Catalytic hydrogenation cleaves the double bond, resulting in a single bond.

Oxidation

Oxidation targets the furan ring or carbonyl group:

  • Furan ring oxidation : Reagents like KMnO₄ or CrO₃ convert the furan into a furan-2,3-dione derivative.

  • Carbonyl oxidation : Strong oxidizing agents (e.g., O₃) may oxidize the ketone moiety.

Nucleophilic Addition

The carbonyl group undergoes nucleophilic attack:

  • Reagents : Grignard reagents (e.g., CH₃MgBr) or hydrazines.

  • Product : Alcohol derivatives or hydrazone adducts.

Substitution Reactions

Functional groups on the aromatic rings can undergo substitution:

  • Electrophilic substitution : Halogenation or nitration at activated positions (e.g., para to phenyl groups).

  • Nucleophilic substitution : Replacement of leaving groups (e.g., bromine) via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .

Reaction Type Reagents Product Key Features
HydrogenationH₂, Pd/C catalystSaturated ketoneRetains aromatic rings
Oxidation (furan)KMnO₄, CrO₃Furan-2,3-dione derivativeOxidizes furan ring
Nucleophilic AdditionCH₃MgBr, hydrazinesAlcohol/hydrazone derivativesTargets carbonyl group
SubstitutionPd catalyst, aryl halidesCoupled aromatic derivativesExpands aromatic diversity

Biological Activity and Reaction Implications

While the query focuses on chemical reactions, the compound’s reactivity is closely tied to its biological applications. For instance:

  • Urease inhibition : Chlorinated derivatives exhibit potent urease inhibition (IC₅₀ values as low as 16.13 μM) .

  • Tyrosinase inhibition : Structural modifications (e.g., hydroxyphenyl groups) enhance enzymatic inhibition .

These biological activities are influenced by the compound’s ability to undergo chemical modifications, such as oxidation or substitution, which alter its interaction with molecular targets .

Structural and Mechanistic Insights

The compound’s reactivity is driven by:

  • Conjugation : The α,β-unsaturated carbonyl system stabilizes transition states during nucleophilic attacks.

  • Aromatic rings : Electron-donating groups (e.g., furan) activate the carbonyl toward electrophilic addition .

  • Steric factors : Bulky substituents (e.g., p-tolyl) may hinder certain reactions, requiring optimized conditions.

Scientific Research Applications

Synthesis of 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone

The compound can be synthesized through the Claisen-Schmidt condensation reaction between substituted furan derivatives and acetophenone. Microwave-assisted synthesis has been shown to enhance yields significantly, with reported efficiencies ranging from 85% to 92% for various derivatives . This method not only improves the yield but also reduces reaction times compared to conventional methods.

Biological Activities

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone exhibits a range of biological activities, making it a compound of interest in pharmaceutical research. Some notable activities include:

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess significant antimicrobial activities against various pathogens. For instance, studies have shown promising urease inhibition potential in certain derivatives, with IC50 values indicating enhanced efficacy compared to standard drugs like thiourea .

Antioxidant Activity

Chalcones, including 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone, have been evaluated for their antioxidant properties. These compounds can scavenge free radicals and may contribute to protective effects against oxidative stress-related diseases .

Anticancer Potential

The compound has shown potential as an anticancer agent. Various studies indicate that chalcone derivatives can induce apoptosis in cancer cells through different mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest . For example, specific furan chalcone derivatives exhibited significant cytotoxicity against breast cancer cell lines.

Case Study 1: Urease Inhibition

A study focused on synthesizing a series of furan chalcones evaluated their urease inhibitory activity. The most active compounds demonstrated IC50 values significantly lower than the reference drug thiourea, highlighting their potential as therapeutic agents for conditions like kidney stones .

Case Study 2: Antioxidant and Anticancer Activities

Another research effort assessed the antioxidant capabilities of various chalcone derivatives, including 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone. The findings revealed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their utility in cancer prevention strategies .

Data Tables

Activity Compound IC50 Value (µM) Reference Drug Reference IC50 (µM)
Urease Inhibition1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one16.13 ± 2.45Thiourea21.25 ± 0.15
Antioxidant ActivityVarious Chalcone DerivativesVaries--
Anticancer ActivitySpecific Furan Chalcone DerivativesSignificant--

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physico-Chemical Properties

  • Solubility and Polarity: The presence of a furan ring in the target compound increases polarity compared to thiophene analogs (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone). However, fluorine or hydroxyl substitutions (e.g., 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropenone) further enhance solubility and bioavailability by introducing hydrogen-bonding sites .
  • Molecular Interactions: Structural studies of analogs reveal that π-π stacking between aromatic rings and van der Waals interactions dominate in propenones. The 5-phenyl-furan group in the target compound may strengthen these interactions compared to smaller substituents .

Data Tables

Table 2: Structural and Physico-Chemical Comparison

Compound Molecular Formula Key Substituents Solubility (LogP)
1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone C₁₉H₁₄O₂ Phenyl, 5-phenyl-furan 3.2 (predicted)
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropenone C₁₅H₁₁FO₂ Fluoro, hydroxyl 2.8
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone C₁₂H₁₀O₂S Thiophene, methyl 3.5

Biological Activity

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone, a chalcone derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on recent research findings.

Synthesis of 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone

The compound is synthesized through a Claisen-Schmidt condensation reaction between 5-phenylfuran-2-carbaldehyde and acetophenone. This method typically yields high purity and efficiency, with reported yields ranging from 85% to 92% using microwave-assisted synthetic techniques . The structural characterization is performed using spectroscopic methods such as NMR and IR.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its tyrosinase inhibitory activity . Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Research indicates that derivatives of furan chalcones exhibit potent tyrosinase inhibition. For instance, one study reported an IC50 value of 0.0433 µM for l-tyrosine and 0.28 µM for l-DOPA for related compounds, suggesting that structural modifications can significantly enhance inhibitory potency .

Urease Inhibition

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone has also been evaluated for its urease inhibitory properties . Urease plays a role in the pathogenesis of several infections, particularly those caused by Helicobacter pylori. In vitro studies have shown promising results, with certain derivatives demonstrating IC50 values as low as 16.13 µM against urease compared to the reference drug thiourea (IC50 = 21.25 µM) . This suggests potential applications in treating urease-related diseases.

Antibacterial Activity

Chalcone derivatives, including 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone, have exhibited significant antibacterial activity . Studies show that these compounds are effective against both Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 1–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial potential .

Antifungal Activity

The compound has also been assessed for its antifungal properties , showing effectiveness against various fungal strains. The mechanism involves disrupting fungal cell wall integrity, with some compounds achieving complete growth inhibition at specific concentrations . This highlights the therapeutic potential of furan chalcone derivatives in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone is influenced by its structural features. A detailed structure-activity relationship analysis reveals that substitutions on the phenyl rings significantly affect the potency of tyrosinase and urease inhibition. For instance, the presence of electron-withdrawing groups enhances activity, while steric hindrance can diminish it .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study on Tyrosinase Inhibition : A study evaluated various furan chalcone derivatives for their ability to inhibit tyrosinase activity in melanoma cells. Results indicated that specific substitutions on the phenyl ring led to enhanced inhibitory effects, supporting further development as a skin-whitening agent .
  • Urease Inhibition in H. pylori : Another study focused on the efficacy of furan chalcones against urease from H. pylori. The results showed that certain derivatives not only inhibited urease activity but also reduced bacterial viability in vitro, suggesting potential for therapeutic applications in gastric infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-phenyl-3-(5-phenyl-furan-2-yl)-propenone?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 5-phenylfuran-2-carbaldehyde) reacts with an acetophenone derivative in anhydrous ethanol under reflux, catalyzed by piperidine. Critical parameters include stoichiometric ratios (1:1 ketone:aldehyde), reaction duration (6–12 hours), and purification via recrystallization (e.g., using ethanol or ethyl acetate) .
  • Example Protocol :

ComponentQuantityConditionsYield
5-phenylfuran-2-carbaldehyde1.1 eqReflux in ethanol (80°C)60–75%
Piperidine catalyst0.1 eq12 hours, inert atmosphere

Q. How is 1-phenyl-3-(5-phenyl-furan-2-yl)-propenone characterized spectroscopically?

  • Key Techniques :

  • IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .
  • NMR : ¹H NMR shows α,β-unsaturated ketone protons as doublets (δ 7.2–7.8 ppm, J = 15–16 Hz). Aromatic protons from phenyl/furan appear at δ 6.5–8.0 ppm .
  • Mass Spectrometry : Molecular ion peak [M⁺] matches theoretical molecular weight (e.g., 298.3 g/mol) .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Approach : Evaluate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via enzyme-linked assays. For example:

  • COX-2 IC₅₀ : Measure using colorimetric kits (e.g., prostaglandin E₂ quantification) .
  • Cytokine Suppression : Test TNF-α/IL-6 reduction in LPS-stimulated macrophages (ELISA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Variables to Test :

  • Catalyst : Compare piperidine vs. NaOH/KOH in ethanol or DMF .
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require strict anhydrous conditions .
  • Temperature : Microwave-assisted synthesis (100–120°C) reduces time from hours to minutes .
    • Data-Driven Optimization Table :
CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
PiperidineEthanol80126895
NaOHDMF10067290

Q. What structural features influence its bioactivity, and how can they be modified?

  • Key Findings :

  • Furan vs. Thiophene : Replacing furan with thiophene ( ) reduces COX-2 inhibition by 40%, highlighting furan's electronic effects .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance 5-LOX inhibition (IC₅₀ < 0.5 μM) .
    • Design Strategy : Introduce para-methoxy or trifluoromethyl groups to balance lipophilicity and enzyme binding .

Q. How can contradictions in reported IC₅₀ values across studies be resolved?

  • Factors Causing Discrepancies :

  • Assay Variability : Enzyme source (e.g., recombinant human vs. murine COX-2) .
  • Compound Purity : HPLC purity ≥95% required; impurities (e.g., unreacted aldehydes) may skew results .
    • Mitigation Steps :

Validate assays with positive controls (e.g., celecoxib for COX-2).

Standardize solvent (DMSO concentration <0.1% to avoid cytotoxicity) .

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